molecular formula C10H18O2 B12555484 1-Butoxy-2-methylpent-1-EN-3-one CAS No. 189310-14-3

1-Butoxy-2-methylpent-1-EN-3-one

Cat. No.: B12555484
CAS No.: 189310-14-3
M. Wt: 170.25 g/mol
InChI Key: FMCASFFKQJFUQJ-UHFFFAOYSA-N
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Description

1-Butoxy-2-methylpent-1-EN-3-one is an organic compound with the molecular formula C10H18O2 It is a colorless liquid known for its distinct chemical properties and applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butoxy-2-methylpent-1-EN-3-one can be synthesized through several methods. One common approach involves the reaction of 2-methylpent-1-EN-3-one with butanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, allowing the formation of the desired product through esterification.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions helps achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Butoxy-2-methylpent-1-EN-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like halides and amines can be employed in substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Butoxy-2-methylpent-1-EN-3-one has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-butoxy-2-methylpent-1-EN-3-one involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through pathways involving esterification, oxidation, and reduction reactions. The molecular targets include enzymes and receptors that facilitate these chemical transformations.

Comparison with Similar Compounds

  • 2-Butoxy-2-methylpent-1-EN-3-one
  • 1-Butoxy-3-methylpent-1-EN-3-one
  • 1-Butoxy-2-methylhex-1-EN-3-one

Comparison: 1-Butoxy-2-methylpent-1-EN-3-one is unique due to its specific structural arrangement, which imparts distinct chemical properties. Compared to similar compounds, it exhibits different reactivity patterns and potential applications. For instance, the position of the butoxy group and the double bond in the molecule influence its reactivity and interactions with other chemicals.

Properties

CAS No.

189310-14-3

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

1-butoxy-2-methylpent-1-en-3-one

InChI

InChI=1S/C10H18O2/c1-4-6-7-12-8-9(3)10(11)5-2/h8H,4-7H2,1-3H3

InChI Key

FMCASFFKQJFUQJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC=C(C)C(=O)CC

Origin of Product

United States

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